Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by trifluoromethyl and cyclohexenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester typically involves the esterification of trifluoroacetic acid with 2-cyclohexen-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and 2-cyclohexen-1-ol, which can then participate in further biochemical reactions. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in studying enzyme mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, trifluoro-, cyclohexyl ester: Similar in structure but with a saturated cyclohexyl group instead of the unsaturated cyclohexenyl group.
Trifluoroacetic acid, methyl ester: Contains a methyl group instead of the cyclohexenyl group.
Acetic acid, trifluoro-, phenyl ester: Contains a phenyl group instead of the cyclohexenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is unique due to the presence of both the trifluoromethyl and cyclohexenyl groups, which impart distinct chemical properties. The unsaturated cyclohexenyl group allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
64487-54-3 |
---|---|
Molekularformel |
C8H9F3O2 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
cyclohex-2-en-1-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
InChI-Schlüssel |
VAICZUCQOUOECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.